molecular formula C11H24O4P2 B2490331 Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate CAS No. 2567502-61-6

Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate

Cat. No.: B2490331
CAS No.: 2567502-61-6
M. Wt: 282.257
InChI Key: LFZBNMWVKHUEQV-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate is a chemical compound with the molecular formula C11H24O4P2 and a molecular weight of 282.25 g/mol . Its structure features a tert-butyl ester group and two dimethylphosphine oxide (dimethylphosphoryl) functionalities, a combination that suggests potential utility in organic synthesis and materials science. The tert-butyl group is widely recognized in medicinal and synthetic chemistry for its ability to confer steric hindrance and improve the metabolic stability of compounds, often serving as a protecting group for carboxylic acids or other functional groups during multi-step synthesis . The presence of dual phosphoryl groups indicates that this molecule could act as a versatile ligand or building block. Phosphoryl groups are strong hydrogen bond acceptors and can coordinate to metal centers, making such compounds interesting candidates for the development of catalysts or for studying molecular recognition. While specific biological or mechanistic studies on this exact compound are not reported in the available literature, its structural analogs are investigated for various research purposes, including as potential prodrugs or enzyme inhibitors . This product is intended for research purposes only. It is not approved for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For specific storage and handling information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

tert-butyl 3,3-bis(dimethylphosphoryl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O4P2/c1-11(2,3)15-9(12)8-10(16(4,5)13)17(6,7)14/h10H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZBNMWVKHUEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(P(=O)(C)C)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate typically involves the reaction of tert-butyl acrylate with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, including temperature and solvent choice, to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethylphosphoryl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural and Functional Group Differences

The tert-butyl 3,3-bis(dimethylphosphoryl)propanoate distinguishes itself from related compounds through its phosphoryl groups and tert-butyl ester. Key comparisons include:

Ethyl 3,3-Di(1H-indol-3-yl)propanoate (12a)
  • Substituents : Two indole rings (aromatic, electron-rich).
  • Ester Group : Ethyl (smaller, less sterically hindered).
  • Synthesis : Reacts indole derivatives with 3,3-diethoxypropionate under acetic acid and potassium bisulfate, yielding 78% .
  • Properties : Melting point 103.8–104.8°C; solid state due to aromatic stacking.
  • Applications: Potential pharmaceutical intermediates (indole motifs are common in bioactive molecules).

The tert-butyl ester may reduce hydrolysis susceptibility compared to ethyl .

1,3-Bis(diphenylphosphino)propane
  • Substituents : Diphenylphosphine (P-III, reducing agent).
  • Structure : Propane backbone with phosphine ligands.
  • Applications : Widely used as a ligand in palladium catalysis (e.g., cross-coupling reactions).
  • Safety : Pyrophoric; requires inert handling .

Comparison: The tert-butyl compound’s oxidized phosphoryl groups (P=O) eliminate pyrophoric risks, making it safer but less effective in redox-active catalysis.

Tert-Butyl 3,3-Bis(5-methylfuran-2-yl)propanoate (C4p)
  • Substituents : 5-Methylfuran (heteroaromatic, electron-rich).
  • Ester Group : Tert-butyl (bulky, hydrophobic).
  • Synthesis : Achieved via acid-catalyzed alkylation, characterized by NMR and IR .
  • Properties : Higher molecular weight (theoretical 318.4 g/mol) vs. ethyl analogs.

Comparison: Replacing furyl groups with phosphoryl groups would significantly alter electronic properties. Phosphoryl groups enhance Lewis acidity, enabling metal chelation, whereas furans participate in Diels-Alder reactions. The tert-butyl group in both compounds likely improves solubility in non-polar solvents .

Physical and Chemical Properties

Compound Substituents Ester Group Melting Point (°C) Yield Key Applications
This compound Dimethylphosphoryl tert-butyl Not reported N/A Catalysis, coordination chemistry
Ethyl 3,3-di(1H-indol-3-yl)propanoate (12a) Indole ethyl 103.8–104.8 78% Pharmaceutical intermediates
1,3-Bis(diphenylphosphino)propane Diphenylphosphino N/A Not reported N/A Catalysis (ligand)
C4p (tert-butyl furyl) 5-Methylfuran tert-butyl Not reported N/A Organic synthesis

Notes:

  • Melting Points: Indole-substituted propanoates (e.g., 12a, 12b) exhibit higher melting points due to aromatic stacking, whereas phosphoryl or tert-butyl groups may lower melting points by disrupting crystallinity .
  • Reactivity: Phosphoryl groups in the tert-butyl compound could stabilize transition states in nucleophilic substitutions, contrasting with 1,3-bis(diphenylphosphino)propane’s role in redox catalysis .

Biological Activity

Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate is a phosphonate compound that has garnered interest in various fields, including organic synthesis, enzymology, and medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a tert-butyl group and two dimethylphosphoryl moieties attached to a propanoate backbone. This configuration imparts specific chemical properties that facilitate its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The compound can modulate biochemical pathways by:

  • Binding to Active Sites : It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity.
  • Altering Molecular Conformation : The compound may induce conformational changes in target proteins, affecting their function and interactions with other biomolecules.

Applications in Biological Research

This compound has been employed in various biological studies, including:

  • Enzyme Mechanisms : Used as a reagent to investigate the mechanisms of enzyme action and the role of phosphoryl groups in biochemical processes.
  • Protein Interactions : Studied for its effects on protein-protein interactions, particularly in signaling pathways.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of serine hydrolases, this compound was shown to effectively inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound's inhibitory potency was evaluated using various concentrations, revealing an IC50 value indicative of its effectiveness as a potential therapeutic agent for conditions like Alzheimer's disease.

Concentration (µM)% Inhibition
125
1060
5085

Case Study 2: Protein Interaction Studies

Another investigation focused on the interaction between this compound and protein kinases. Results indicated that the compound could modulate kinase activity by competing with ATP for binding sites. This was demonstrated through biochemical assays measuring phosphorylation levels in cellular extracts.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar phosphonate compounds:

Compound NameBiological ActivityIC50 (µM)
Tert-butyl 3,3-bis(dimethylphosphoryl)butanoateModerate AChE inhibition15
Tert-butyl 3,3-bis(dimethylphosphoryl)pentanoateWeak AChE inhibition>100
Tert-butyl 3,3-bis(dimethylphosphoryl)hexanoateNo significant activityN/A

This table illustrates that this compound exhibits superior inhibitory activity compared to its analogs.

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